REACTION_CXSMILES
|
C#C.[CH2:3]([Mg]Cl)[CH2:4]CC.[F:9][C:10]1[CH:19]=[CH:18][C:13]([O:14][CH2:15][CH:16]=[O:17])=[CH:12][CH:11]=1.[Cl-].[NH4+]>O1CCCC1>[OH:17][CH:16]([CH2:15][O:14][C:13]1[CH:18]=[CH:19][C:10]([F:9])=[CH:11][CH:12]=1)[C:3]#[CH:4] |f:3.4|
|
Name
|
acetylenic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
8.4 mmol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCC=O)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
saturated solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred a further 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Acetylene gas, dried
|
Type
|
CUSTOM
|
Details
|
by passing through a trap
|
Type
|
ADDITION
|
Details
|
containing sulfuric acid
|
Type
|
CUSTOM
|
Details
|
is bubbled at a moderate rate, through 5 ml of vigorously stirred tetrahydrofuran, for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml of ether
|
Type
|
WASH
|
Details
|
washed with 10 ml of ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
is purified by sublimation at 75° C. (0.1 mm) for 5 hours
|
Duration
|
5 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#C)COC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C#C.[CH2:3]([Mg]Cl)[CH2:4]CC.[F:9][C:10]1[CH:19]=[CH:18][C:13]([O:14][CH2:15][CH:16]=[O:17])=[CH:12][CH:11]=1.[Cl-].[NH4+]>O1CCCC1>[OH:17][CH:16]([CH2:15][O:14][C:13]1[CH:18]=[CH:19][C:10]([F:9])=[CH:11][CH:12]=1)[C:3]#[CH:4] |f:3.4|
|
Name
|
acetylenic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
8.4 mmol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCC=O)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
saturated solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred a further 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Acetylene gas, dried
|
Type
|
CUSTOM
|
Details
|
by passing through a trap
|
Type
|
ADDITION
|
Details
|
containing sulfuric acid
|
Type
|
CUSTOM
|
Details
|
is bubbled at a moderate rate, through 5 ml of vigorously stirred tetrahydrofuran, for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml of ether
|
Type
|
WASH
|
Details
|
washed with 10 ml of ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
is purified by sublimation at 75° C. (0.1 mm) for 5 hours
|
Duration
|
5 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#C)COC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |